4-Chloro-1-(pyridin-3-YL)butan-1-one
Overview
Description
“4-Chloro-1-(pyridin-3-YL)butan-1-one” is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol. This compound is related to pyridines, which are a class of compounds that have been used in the design and synthesis of various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: ClCCCC(=O)C1=CN=CC=C1 . This notation provides a way to represent the structure of the compound in a textual format.Scientific Research Applications
1. Tautomeric Mixtures and Molecular Structure
Research shows that compounds like 4-Chloro-1-(pyridin-3-YL)butan-1-one can exist in different tautomeric forms. For instance, studies on similar compounds have revealed that they can form various tautomeric mixtures, such as dienediol, enolimine–enaminone, and dienaminedione, with the most stable forms often being highly conjugated and stabilized by strong intramolecular hydrogen bonds (Ośmiałowski et al., 2002).
2. Synthesis of Derivative Compounds
This compound serves as a precursor for synthesizing various derivative compounds. For example, research has documented the synthesis of 3,6-diazahomoadamantan-9-one as an intermediate product derived from 1-(pyridin-2-yl)butan-2-one (Kuznetsov et al., 2010).
3. Use in Molecular Complexation
Compounds similar to this compound have been utilized in molecular complexation studies. They can form complexes with various molecules, which are significant in understanding molecular interactions and designing new chemical entities (Zimmerman et al., 1991).
4. DFT Studies and Stability Analysis
Density Functional Theory (DFT) calculations are employed to study the stability and tautomeric preferences of compounds like this compound. These studies help in understanding the preferred molecular structures in different environments, which is vital in pharmaceutical and chemical industries (Dobosz et al., 2010).
5. Applications in Sensor Technology
Some derivatives of this compound have been used in creating novel optical sensing structures. For instance, the design of a polymeric-based ternary europium (III) complex system demonstrates its utility in sensor applications, showcasing the versatility of such compounds (Li et al., 2019).
6. Study of Intermolecular Interactions
Research on derivatives of this compound aids in understanding intermolecular interactions, which is crucial in the development of new drugs and materials. Investigations into the thermodynamics and kinetics of these interactions provide insights into the behavior of these compounds under various conditions (Lomas, 2011).
7. Electrochromic Device Fabrication
Certain derivatives are also used in the fabrication of electrochromic devices. For instance, the synthesis of a centrosymmetric polymer precursor and its copolymerization have been explored for creating devices with multiple color states, indicating its potential in smart materials and display technologies (Yagmur et al., 2013).
Future Directions
The future directions for “4-Chloro-1-(pyridin-3-YL)butan-1-one” could involve further exploration of its potential therapeutic effects, particularly given the interest in pyridine derivatives as pharmaceutical agents . More research is needed to fully understand the properties and potential applications of this compound.
properties
IUPAC Name |
4-chloro-1-pyridin-3-ylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTPFQRLEGLYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499550 | |
Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69963-21-9 | |
Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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